molecular formula C24H19ClN2O3 B2987468 (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327176-35-1

(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2987468
CAS No.: 1327176-35-1
M. Wt: 418.88
InChI Key: OTTVCRMZTHUFOL-PNHLSOANSA-N
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Description

The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a chromene derivative featuring a conjugated imino group at position 2 of the chromene ring, substituted with a 4-chloro-2-methylphenyl moiety. The carboxamide group at position 3 is linked to a 4-methoxyphenyl ring.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-15-13-17(25)7-12-21(15)27-24-20(14-16-5-3-4-6-22(16)30-24)23(28)26-18-8-10-19(29-2)11-9-18/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTVCRMZTHUFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a member of the chromone family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of monoamine oxidase B (MAO-B), adenosine receptor ligands, and other pharmacological properties.

Structural Characteristics

The compound features a chromene backbone with various substituents that influence its biological activity. The structural formula can be represented as follows:

C18H16ClN3O3C_{18}H_{16}ClN_{3}O_{3}

Key Structural Features

  • Chromene Core : The chromene structure is essential for biological activity, particularly in interactions with enzymes and receptors.
  • Substituents : The presence of a chloro group and methoxy group significantly alters the electronic properties of the molecule, affecting its reactivity and binding affinity.

1. MAO-B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters. Inhibition of this enzyme has therapeutic implications for neurodegenerative diseases such as Parkinson's disease.

Research Findings

  • Inhibition Studies : Studies indicate that derivatives of chromone carboxamides exhibit varying degrees of MAO-B inhibition. Specifically, 3-substituted chromones have shown potent inhibitory activity while 2-substituted variants are less effective .
  • Structure-Activity Relationship (SAR) : The SAR studies reveal that the electronic nature and position of substituents on the phenyl ring are critical for MAO-B inhibitory activity. For instance, compounds with electron-withdrawing groups tend to enhance activity .

2. Adenosine Receptor Activity

Chromone derivatives have also been investigated for their potential as adenosine receptor ligands.

Case Study

  • Adenosine A3 Receptor : Some studies have demonstrated that certain chromone derivatives can selectively bind to adenosine A3 receptors, suggesting potential applications in treating conditions like cancer and inflammation .

3. Antioxidant and Antimicrobial Properties

Several studies highlight the antioxidant and antimicrobial activities associated with chromone derivatives.

Experimental Data

  • Antioxidant Activity : Compounds similar to (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide exhibit significant free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Efficacy : Some derivatives have shown effectiveness against various bacterial strains, indicating their potential as antimicrobial agents .

Summary of Biological Activities

Activity TypeObserved EffectReference
MAO-B InhibitionPotent inhibition observed
Adenosine ReceptorSelective binding to A3 receptors
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against bacterial strains

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenylimino Group

(a) Chloro and Methyl Substitutions
  • Target Compound : The 4-chloro-2-methylphenyl group introduces steric bulk and lipophilicity. The chloro substituent may enhance binding to hydrophobic pockets in biological targets.
  • Analog from : (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide differs in the position of the chloro group (3-chloro vs. 4-chloro). This positional isomerism could alter molecular dipole moments and intermolecular interactions .
  • Analog from : (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide replaces a methyl group with fluorine. Fluorine’s electronegativity may improve metabolic stability and influence hydrogen bonding .
(b) Methoxy Substitutions
  • The 4-methoxyphenyl carboxamide group is conserved in all analogs discussed here. Methoxy groups are known to enhance solubility in polar solvents and modulate electronic effects via resonance donation.

Structural Diversity in Chromene Derivatives

(a) Sulfamoyl vs. Carboxamide Functionalization
  • Compounds 13a and 13b () feature a sulfamoylphenyl group instead of the carboxamide. Sulfamoyl groups are associated with antimicrobial activity, while carboxamides may exhibit different pharmacological profiles due to hydrogen-bonding capabilities .
(b) Heterocyclic Modifications
  • : A benzodiazepine-fused chromene derivative (compound 5 ) demonstrates how ring annulation can drastically alter bioactivity. Such modifications are absent in the target compound but highlight structural flexibility in chromene-based drug design .

Physical and Spectral Properties

Compound Name Molecular Weight Melting Point (°C) Key Spectral Data
Target Compound ~418 (calc.) N/A Not reported in evidence.
Analog 418.9 N/A Smiles: COc1ccc(NC(=O)c2cc3ccccc3oc2=Nc2cccc(Cl)c2C)cc1
Analog 422.8 N/A Molecular Formula: C23H16ClFN2O3
(13a) 357.38 288 IR: 1664 cm⁻¹ (C=O); ¹H-NMR: δ 2.30 (s, CH3); MS: m/z 357 (M⁺)
(13b) 357.38 274 IR: 1662 cm⁻¹ (C=O); ¹H-NMR: δ 3.77 (s, OCH3); MS: m/z 357 (M⁺)
(Compound 3) 264.3 214–216 IR: 1635 cm⁻¹ (C=O); Elemental analysis: C, 72.61%; H, 4.54%; N, 10.40%

Key Observations :

  • Melting points for sulfamoyl derivatives () exceed 270°C, suggesting strong intermolecular forces, possibly due to hydrogen bonding from sulfamoyl and carbonyl groups .

Implications for Drug Design

  • Electron-Withdrawing vs. Donating Groups : The 4-chloro substituent may enhance binding to hydrophobic enzyme pockets, while the 4-methoxy group could improve solubility.
  • Positional Isomerism : The 3-chloro analog () may exhibit distinct bioactivity compared to the 4-chloro target compound due to altered steric and electronic profiles.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are optimal for characterizing the structural features of (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks. For example, the imino group’s proton resonance typically appears downfield (~δ 8-10 ppm), while aromatic protons show splitting patterns correlating with substitution .
  • Infrared (IR) Spectroscopy : Confirm functional groups like the C=O stretch (~1650–1750 cm1^{-1}) and C=N imine stretch (~1600–1640 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Q. How can the purity of this compound be assessed during synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) and UV detection at λ = 254 nm to quantify impurities .
  • Melting Point Analysis : Compare experimental melting points (±1°C) with literature values to detect solvent residues or polymorphic variations .

Q. What are the recommended protocols for X-ray crystallographic analysis of this compound?

  • Methodological Answer :

  • Data Collection : Use a Stoe IPDS II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and a fine-focus sealed tube. Collect data at 293 K with ω-scans .
  • Structure Refinement : Employ SHELXL-2018/3 for full-matrix least-squares refinement. Key parameters include:
  • Space group: P21/nP2_1/n (monoclinic)
  • Unit cell dimensions: a=14.4225A˚,b=8.0836A˚,c=16.2749A˚,β=107.263a = 14.4225 \, \text{Å}, \, b = 8.0836 \, \text{Å}, \, c = 16.2749 \, \text{Å}, \, \beta = 107.263^\circ .
  • Validation : Check R-factors (e.g., R1<0.05R_1 < 0.05) and residual electron density (<1 eÅ3^{-3}) using PLATON .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps). For example, a HOMO-LUMO gap <3 eV suggests potential charge-transfer activity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions using Gaussian 09W. Regions near the methoxy and chloro substituents often show high electrophilicity .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare experimental bond lengths (e.g., C=N: ~1.28 Å from XRD) with DFT-optimized values. Discrepancies >0.05 Å may indicate dynamic effects in solution .
  • Variable-Temperature NMR : Probe conformational flexibility (e.g., imine tautomerism) by acquiring 1H^1H-NMR spectra at 298–343 K. Line broadening at higher temps suggests equilibrium between tautomers .

Q. How to design experiments to assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17). Prioritize poses with hydrogen bonds to hinge residues (e.g., Met793) and hydrophobic interactions with DFG motif .
  • In Vitro Kinase Assays : Measure IC50_{50} values via ADP-Glo™ Kinase Assay. For example, pre-incubate the compound (0.1–100 µM) with recombinant kinase and ATP (10 µM) for 1 hr .

Q. What solvents and reaction conditions optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for imine formation. Yields >80% are achievable in DMF at 80°C for 12 hrs .
  • Catalyst Optimization : Compare Lewis acids (e.g., ZnCl2_2, Cu(OAc)2_2). ZnCl2_2 (5 mol%) in toluene increases reaction rate by stabilizing the imine intermediate .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodological Answer :

  • Solvent Effects : Recalculate TD-DFT spectra (CAM-B3LYP/def2-TZVP) with explicit solvent models (e.g., IEF-PCM for DMSO). Red shifts >20 nm in experimental vs. gas-phase DFT often arise from solvatochromism .
  • Aggregation Studies : Dilute the compound (1–100 µM) and reacquire UV-Vis spectra. Loss of fine structure at higher concentrations indicates π-π stacking .

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